N~4~-(3,5-dimethylphenyl)-N~6~-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N~4~-(3,5-dimethylphenyl)-N~6~-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,5-dimethylphenyl)-N~6~-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under specific conditions, such as the use of Cu(II) catalysts in the presence of sodium ascorbate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~4~-(3,5-dimethylphenyl)-N~6~-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N~4~-(3,5-dimethylphenyl)-N~6~-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3,5-dimethylphenyl)-N~6~-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidines and related heterocyclic compounds, such as:
- N~4~-(4-Bromo-2,3-dimethylphenyl)-N~6~-(2-isopropoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .
- N~4~-(4-Bromo-2,5-dimethylphenyl)-N~6~-(2-isopropoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .
Uniqueness
N~4~-(3,5-dimethylphenyl)-N~6~-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C21H22N6 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-N-(3,5-dimethylphenyl)-6-N-ethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H22N6/c1-4-22-21-25-19(24-16-11-14(2)10-15(3)12-16)18-13-23-27(20(18)26-21)17-8-6-5-7-9-17/h5-13H,4H2,1-3H3,(H2,22,24,25,26) |
InChI Key |
NPXARRWGMOEPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
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